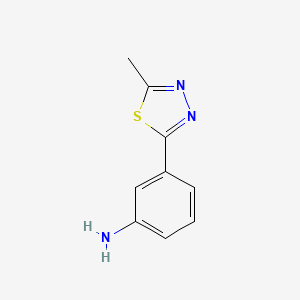
3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline is a heterocyclic compound that features a thiadiazole ring fused with an aniline moiety.
Aplicaciones Científicas De Investigación
3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Used in the development of new materials with specific properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with aniline under specific conditions. One common method includes the use of hydrazonoyl halides and hydrazine derivatives. The reaction is carried out in the presence of a base such as triethylamine in an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR, IR, and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Mecanismo De Acción
The mechanism of action of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the replication of bacterial and cancer cells by disrupting DNA replication processes. This disruption is due to the compound’s ability to act as a bioisostere of pyrimidine, a core component of nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiadiazole ring structure.
Sulfamethizole: Another antimicrobial agent with a 1,3,4-thiadiazole core.
Sulfaethidole: Contains a 1,3,4-thiadiazole ring and exhibits similar biological activities.
Uniqueness
3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-(5-methyl-1,3,4-thiadiazol-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKHZNZWEOBBIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587932 |
Source


|
| Record name | 3-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924833-38-5 |
Source


|
| Record name | 3-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
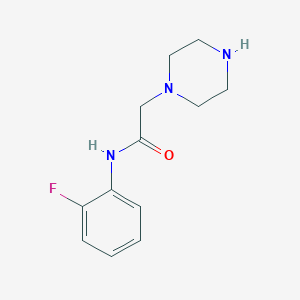

![4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline](/img/structure/B1341050.png)
![Benzo[b]thiophen-7-ylmethanamine](/img/structure/B1341052.png)
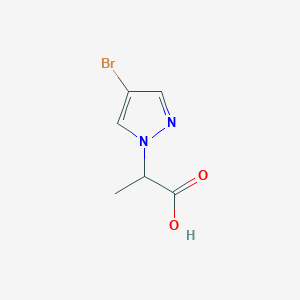
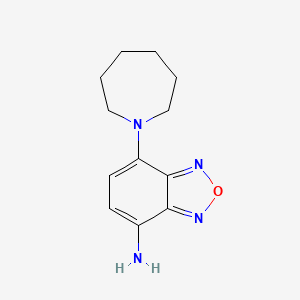
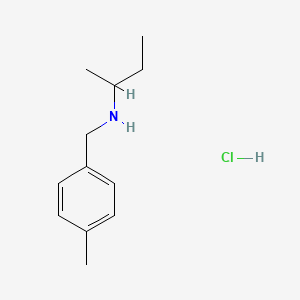
![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1341067.png)
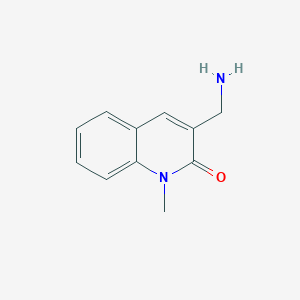
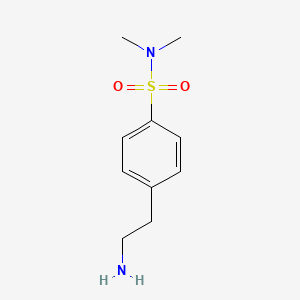
![3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1341087.png)
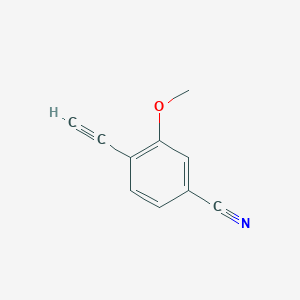
![3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine](/img/structure/B1341095.png)
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341096.png)
